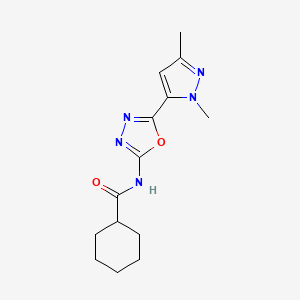

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, an oxadiazole ring, and a cyclohexane carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring, and finally, the attachment of the cyclohexane carboxamide group.

Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Oxadiazole Ring Formation: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

Attachment of Cyclohexane Carboxamide: The final step involves the coupling of the oxadiazole-pyrazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyrazole or oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Oxadiazole Ring Formation : This is often done by cyclizing a hydrazide with a carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride.

- Attachment of Cyclohexane Carboxamide : Finalizing the structure by linking the cyclohexane moiety to the oxadiazole.

Medicinal Chemistry

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is being investigated for its potential as a pharmaceutical agent due to its unique structural features that may allow it to interact with various biological targets. Studies have indicated promising results in:

- Anticancer Activity : Compounds similar to this one have shown significant growth inhibition against various cancer cell lines. For instance, related oxadiazole derivatives have demonstrated percent growth inhibitions (PGIs) exceeding 85% against certain cancer types .

Biological Research

This compound has been explored for its potential biological activities:

- Antimicrobial Properties : The oxadiazole moiety is known for its effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of oxadiazoles possess considerable antibacterial and antifungal activities .

Materials Science

In materials science, this compound can be utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modification and functionalization that can lead to enhanced performance in electronic devices or sensors.

Industrial Applications

This compound also serves as an intermediate in synthesizing other complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions such as:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution Reactions : It can undergo nucleophilic substitution reactions at the pyrazole and oxadiazole rings.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine

- **1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenylmethanamine

- **3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

Uniqueness

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to the combination of the pyrazole and oxadiazole rings with the cyclohexane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biologische Aktivität

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexanecarboxamide moiety linked to a 1,3-dimethyl-1H-pyrazole and an oxadiazole ring. Its molecular formula is C14H18N4O2, and it possesses a molecular weight of approximately 274.33 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, research indicates that compounds with similar pyrazole structures can exhibit significant cytotoxicity in cancer models. In particular, compounds derived from 1-benzyl-3,5-dimethyl-1H-pyrazole have shown submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by inhibiting mTORC1 signaling pathways and modulating autophagy .

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1 activity, the compound may induce autophagy and lead to cell death in cancerous cells .

- Induction of Autophagy : The compound has been suggested to increase basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action could selectively target tumor cells that rely on autophagy for survival under metabolic stress .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole and oxadiazole components can significantly affect biological activity. For instance:

- Substituents on the Pyrazole Ring : Variations in the position and type of substituents on the pyrazole ring influence both potency and selectivity towards cancer cells.

- Cyclohexanecarboxamide Linkage : The cyclohexane structure contributes to the lipophilicity of the compound, enhancing cellular uptake and bioavailability.

Comparative Biological Activity

A comparative analysis of similar compounds reveals varying degrees of biological efficacy:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 5.13 | C6 glioma | Induces apoptosis via cell cycle arrest |

| Compound B | 8.34 | L929 healthy cells | Minimal cytotoxicity |

| N-(5-(1,3-dimethyl... | TBD | MIA PaCa-2 pancreatic cancer | Inhibits mTORC1 and induces autophagy |

Case Study 1: Cytotoxicity in Glioma Cells

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity in C6 glioma cells with an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil (5-FU). Flow cytometry analysis revealed that this compound primarily induced apoptosis through cell cycle arrest .

Case Study 2: Anticancer Mechanisms

Another investigation into structurally related compounds indicated their ability to disrupt autophagic flux while promoting basal autophagy in tumor cells under stress conditions. These findings suggest a nuanced role for these compounds in cancer therapy, potentially allowing for selective targeting of malignant cells while sparing normal tissues .

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-9-8-11(19(2)18-9)13-16-17-14(21-13)15-12(20)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWIJYFYVZUXOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.